

Technical Guide: Potential Applications of Pyrazole-5-Carboxylic Acids

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Compound of Interest

Compound Name: *1,3-Diethyl-1H-pyrazole-5-carboxylic acid*

CAS No.: 26308-43-0

Cat. No.: B1343330

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Executive Summary

Pyrazole-5-carboxylic acids represent a privileged scaffold in modern discovery chemistry, serving as the structural anchor for a diverse array of bioactive molecules and advanced materials.[1][2] Their utility stems from a unique combination of electronic tunability, bioisosteric potential, and coordination versatility. This guide dissects the technical applications of this moiety across three primary verticals: Medicinal Chemistry (kinase and COX-2 inhibition), Agrochemistry (Succinate Dehydrogenase Inhibitors), and Material Science (Metal-Organic Frameworks).

Part 1: Chemical Fundamentals & Synthetic Logic Structural Versatility & Tautomerism

The pyrazole-5-carboxylic acid core functions as a bidentate ligand and a hydrogen bond donor/acceptor triad. A critical technical nuance often overlooked is the tautomeric equilibrium in

-unsubstituted derivatives. In solution,

-pyrazole-5-carboxylic acid exists in equilibrium with

-pyrazole-3-carboxylic acid.

- Implication: Regioselective

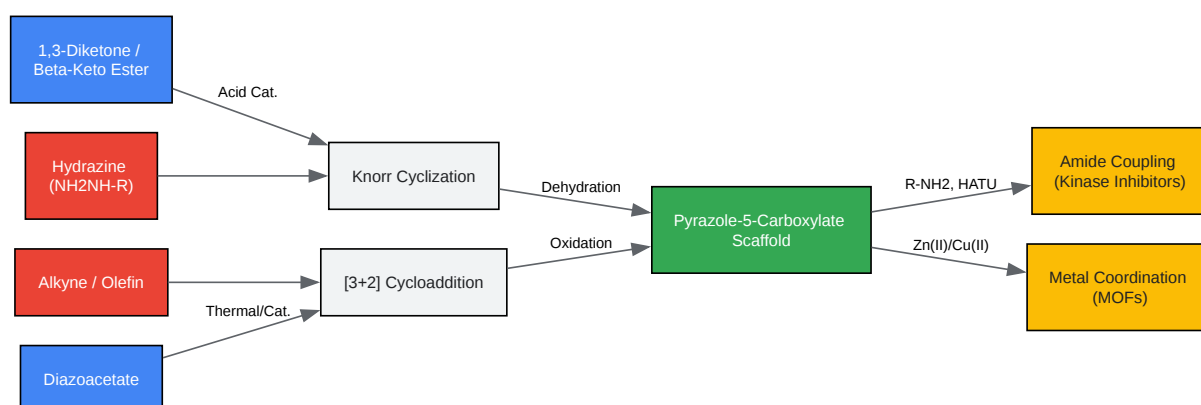
-alkylation is the first critical decision point. Introducing a substituent at

locks the carboxylate at the

position, creating a steric clash that twists the carboxylate out of plane, a feature exploited in designing atropisomeric kinase inhibitors.

Core Synthetic Pathways

The synthesis of these scaffolds typically follows the Knorr Pyrazole Synthesis or [3+2] Cycloaddition strategies. Below is a logic flow of the primary synthetic routes used to access high-value derivatives.



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Figure 1: Primary synthetic workflows for accessing pyrazole-5-carboxylic acid scaffolds. The Knorr synthesis remains the industrial standard for scalability.

Part 2: Medicinal Chemistry Applications[3][4][5][6] [7][8]

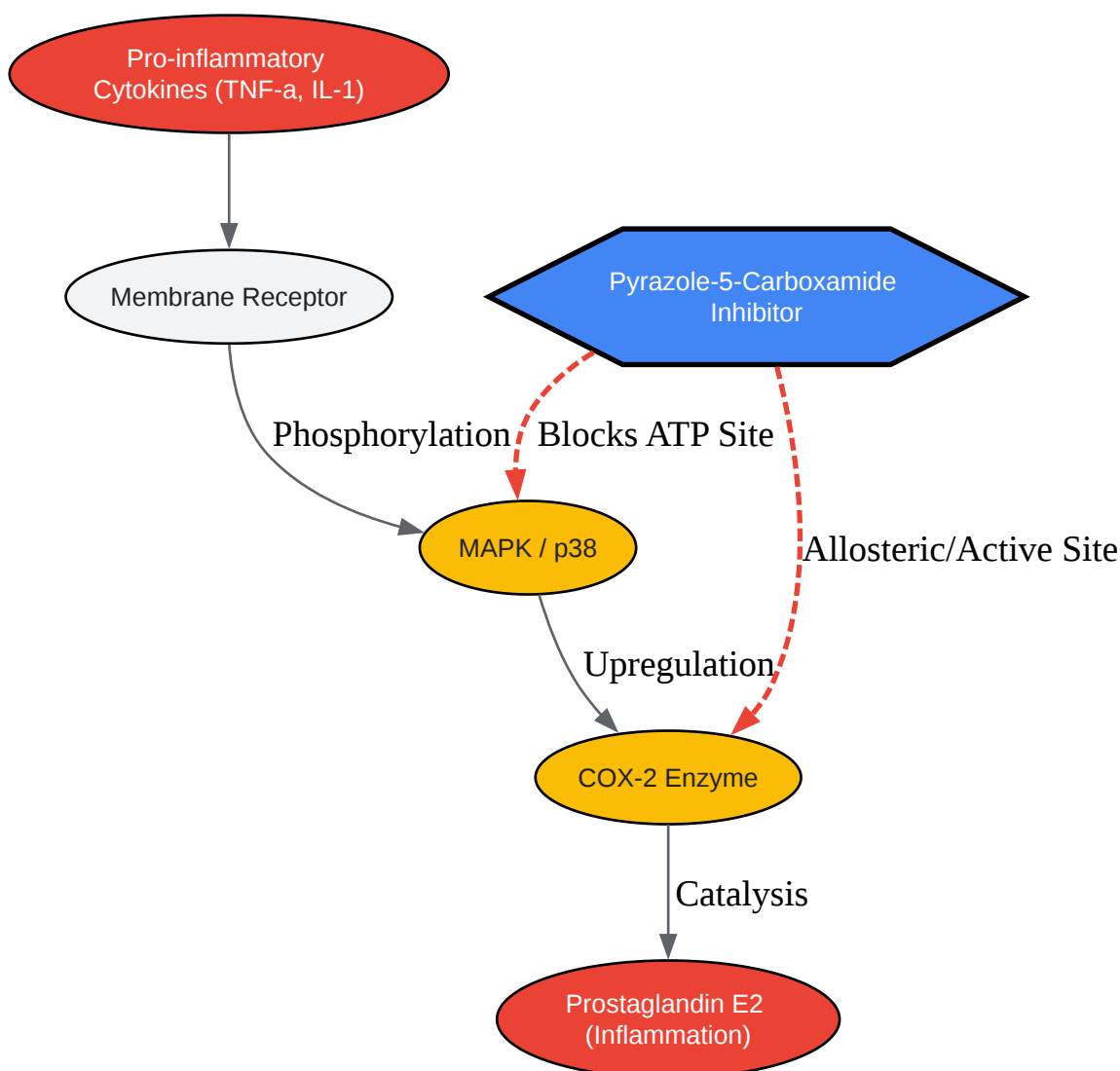
The "Warhead" Concept in Kinase Inhibition

In kinase inhibitor design, the pyrazole-5-carboxylic acid moiety often serves as the "hinge binder." The nitrogen atoms of the pyrazole ring form hydrogen bonds with the ATP-binding pocket (specifically the hinge region) of kinases such as CDK1, p38 MAPK, and Janus Kinases (JAKs).

- Mechanism: The carboxylate group is frequently derivatized into an amide. This amide acts as a linker that orients the "tail" of the molecule into the hydrophobic back pocket of the enzyme, achieving high selectivity.
- Case Study (Celecoxib): While primarily a COX-2 inhibitor, the structural logic of Celecoxib (a pyrazole benzenesulfonamide) informs the design of carboxylic acid derivatives where the polar carboxylate replaces the sulfonamide to alter solubility and metabolic profiles.

Signaling Pathway Intervention

The following diagram illustrates the intervention points of pyrazole-based inhibitors within the inflammatory signaling cascade.



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Figure 2: Dual-mechanism potential of pyrazole derivatives inhibiting both upstream kinase signaling (p38 MAPK) and downstream enzymatic activity (COX-2).

Part 3: Agrochemical Applications (SDHIs)[9] Succinate Dehydrogenase Inhibitors (SDHIs)

The most commercially significant application of pyrazole-5-carboxylic acids is in the synthesis of SDHI fungicides.[3] These compounds inhibit Complex II in the mitochondrial respiration chain of fungi.[3]

- Pharmacophore: The pyrazole-4- or 5-carbonyl core is essential.[2] It mimics the substrate and binds to the ubiquinone-binding site (Qp-site).
- Key Compounds:
 - Fluxapyroxad: Features a pyrazole-carboxamide linkage.[4]
 - Penthiopyrad: Utilizes a sterically crowded pyrazole-5-carboxamide to induce a specific conformation that fits the fungal binding pocket but not the plant/mammalian equivalent.

Comparative Efficacy Data

Table 1 summarizes the activity of pyrazole-based motifs against key fungal pathogens.

Compound Class	Core Structure	Target Pathogen	Mechanism	Relative Potency (IC50)
Fluxapyroxad	Pyrazole-4-carboxamide	Septoria tritici	SDHI (Complex II)	< 10 nM
Tolfenpyrad	Pyrazole-5-carboxamide	Plutella xylostella	Complex I Inhibitor	~ 50 nM
Experimental 4a	-aryl-pyrazole-5-amide	Colletotrichum gloeosporioides	Mycelial Inhibition	100 - 500 nM

Part 4: Material Science (MOFs)

Ligand Engineering

In Metal-Organic Frameworks (MOFs), pyrazole-5-carboxylic acid serves as a bifunctional linker. The pyrazole nitrogen and the carboxylate oxygen can coordinate to metal centers (Zn, Cu, Co) simultaneously or sequentially.

- Application: These MOFs (e.g., PCN-300) exhibit high porosity and stability in aqueous environments, making them ideal for catalysis and dye adsorption. The pyrazole ring adds rigidity, preventing pore collapse under vacuum.

Part 5: Experimental Protocols

Protocol: Synthesis of -Phenyl-Pyrazole-5-Carboxamide

Objective: To couple a pyrazole-5-carboxylic acid core with an amine to generate a bioactive carboxamide derivative. This protocol avoids the use of unstable acid chlorides by using in situ activation.

Reagents:

- 1-Phenyl-1H-pyrazole-5-carboxylic acid (1.0 eq)
- Aniline derivative (1.1 eq)
- HATU (1.2 eq)
- DIPEA (Diisopropylethylamine) (2.5 eq)
- Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology:

- Activation: In a flame-dried round-bottom flask, dissolve 1-phenyl-1H-pyrazole-5-carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL). Add DIPEA (2.5 mmol) and stir at Room Temperature (RT) for 10 minutes.
- Coupling: Add HATU (1.2 mmol) in one portion. The solution should turn slightly yellow. Stir for 15 minutes to form the activated ester.
- Amine Addition: Add the aniline derivative (1.1 mmol) dropwise.
- Reaction: Stir the mixture at RT for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.
- Workup (Self-Validating Step): Pour the reaction mixture into ice-cold 1M HCl (20 mL).
 - Validation: If a precipitate forms, the product is likely pure. If oil forms, extraction with EtOAc is required.

- The acidic quench removes unreacted amine and DIPEA.
- Purification: Filter the solid and wash with water and cold ether. Recrystallize from Ethanol/Water if necessary.

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